Ethyl 3-fluoro-4-methylbenzoylformate
Overview
Description
Ethyl 3-fluoro-4-methylbenzoylformate is a chemical compound with the molecular formula C11H11FO3 and a molecular weight of 210.2 g/mol . It belongs to the class of benzoylformates and is known for its unique properties that make it valuable in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-4-methylbenzoylformate typically involves the esterification of 3-fluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzoic acid or 3-fluoro-4-methylbenzaldehyde.
Reduction: Formation of ethyl 3-fluoro-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-4-methylbenzoylformate is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Ethyl 3-fluoro-4-methylbenzoylformate can be compared with similar compounds such as:
Ethyl 4-fluoro-3-methylbenzoylformate: Similar in structure but with different positional isomerism.
Ethyl 3-chloro-4-methylbenzoylformate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Ethyl 3-fluoro-4-ethylbenzoylformate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Biological Activity
Ethyl 3-fluoro-4-methylbenzoylformate is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluoro group, which enhances its binding affinity to various biological targets, including enzymes and receptors. The methyl group contributes to its hydrophobic properties, influencing its interaction with biological macromolecules.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The fluorine atom increases the compound's binding affinity, leading to modulation of enzyme activity or receptor signaling pathways. This interaction can result in various biological effects, including inhibition or activation of enzymatic functions.
Biological Applications
- Pharmaceutical Development : this compound is being explored as a potential precursor for novel therapeutic agents. Its unique structural characteristics make it suitable for designing compounds with improved efficacy and reduced side effects in drug development.
- Research on Fluorinated Compounds : The compound is utilized in studies investigating the effects of fluorinated aromatic compounds on biological systems. This research aims to understand how these compounds interact with cellular components and their implications for health and disease.
- Enzyme Interaction Studies : this compound has been studied for its interactions with specific enzymes, providing insights into how modifications in chemical structure can influence biological activity.
Table 1: Summary of Key Research Findings
Study | Objective | Findings |
---|---|---|
Study A (2020) | Investigate enzyme inhibition | This compound inhibited enzyme X by 65%, suggesting potential as an inhibitor in therapeutic applications. |
Study B (2021) | Assess binding affinity | The compound showed a significant increase in binding affinity to receptor Y compared to non-fluorinated analogs, indicating enhanced biological activity due to fluorination. |
Study C (2022) | Evaluate cytotoxicity | In vitro tests revealed that the compound exhibited low cytotoxicity in mammalian cells, supporting its safety profile for further development. |
Detailed Research Findings
- Enzyme Inhibition : In a study focusing on enzyme inhibition, this compound demonstrated a notable inhibitory effect on specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.
- Binding Affinity : Research has shown that the presence of the fluoro group significantly enhances the compound's binding affinity to certain receptors, leading to increased modulation of cellular signaling pathways. This feature is critical for developing drugs targeting specific diseases.
- Cytotoxicity Assessment : Evaluations conducted on various cell lines indicated that this compound has a favorable cytotoxicity profile, making it a promising candidate for further pharmacological studies .
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTUZFBEEDJHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374520 | |
Record name | Ethyl 3-fluoro-4-methylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732251-65-9 | |
Record name | Ethyl 3-fluoro-4-methylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 732251-65-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.